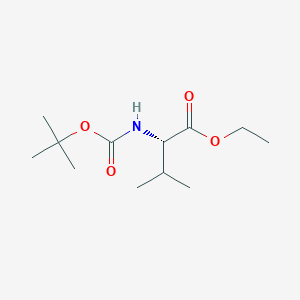
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is a synthetic organic compound that features a pyrrolidine ring substituted with an L-prolyl group and a difluoromethyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can be achieved through classical peptide synthesis methods. This involves the protection of the amino group using tert-butoxycarbonyl or trifluoroacetyl groups, followed by peptide bond formation using carbodiimide-promoted reactions . Another method involves the opening of the dioxopiperazine ring in octahydrodipyrrolo[1,2-a:1′,2′-d]pyrazine-5,10-dione obtained by thermolysis of proline methyl ester .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale peptide synthesis, including the use of automated peptide synthesizers and solid-phase synthesis techniques, could be applied to produce this compound on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The difluoromethyl group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block in the synthesis of more complex molecules.
Biology: The compound may serve as a probe to study enzyme-substrate interactions, particularly in the context of proline-rich peptides.
Industry: It can be utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The L-prolyl group may facilitate binding to proline-specific enzymes, while the difluoromethyl group can enhance the compound’s stability and bioavailability. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
Prolylproline: A dipeptide derived from L-proline, used in similar contexts for studying enzyme interactions.
N-Benzyloxycarbonyl-L-proline: A potent inhibitor of prolidase, used in the synthesis of derivatives of beta amino acids.
Uniqueness
1-(L-Prolyl)-3-(difluoromethyl)pyrrolidine is unique due to the presence of the difluoromethyl group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, bioavailability, and interaction with molecular targets, making it a valuable tool in various research and industrial applications.
Propriétés
Formule moléculaire |
C10H16F2N2O |
|---|---|
Poids moléculaire |
218.24 g/mol |
Nom IUPAC |
[3-(difluoromethyl)pyrrolidin-1-yl]-[(2S)-pyrrolidin-2-yl]methanone |
InChI |
InChI=1S/C10H16F2N2O/c11-9(12)7-3-5-14(6-7)10(15)8-2-1-4-13-8/h7-9,13H,1-6H2/t7?,8-/m0/s1 |
Clé InChI |
PRDGRJMOZSRLLS-MQWKRIRWSA-N |
SMILES isomérique |
C1C[C@H](NC1)C(=O)N2CCC(C2)C(F)F |
SMILES canonique |
C1CC(NC1)C(=O)N2CCC(C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


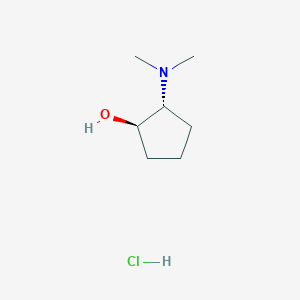
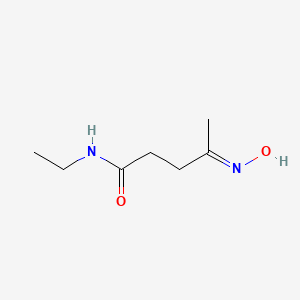

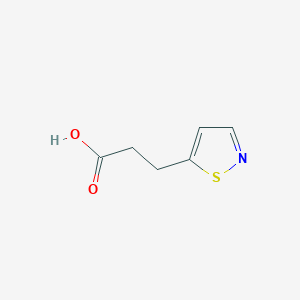
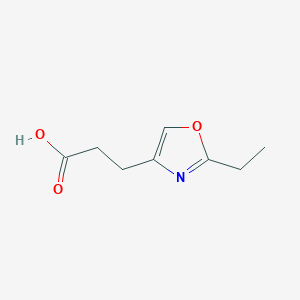
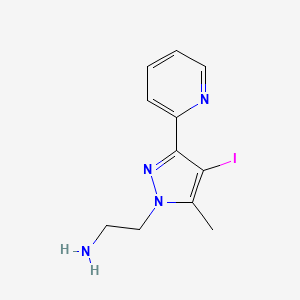
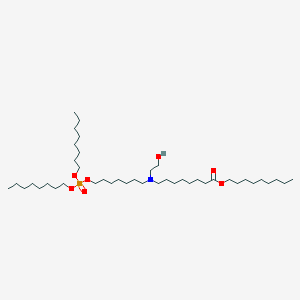
![2-Propyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B13348527.png)
![6-Chloro-N4-[2-(phenylmethoxy)ethyl]-2,4-pyrimidinediamine](/img/structure/B13348539.png)


![tert-Butyl [3-(Hydroxymethyl)phenyl] Carbonate](/img/structure/B13348579.png)
